molecular formula C28H25ClF3N7O2 B1684430 Nilotinib CAS No. 923288-90-8

Nilotinib

Cat. No. B1684430
M. Wt: 584 g/mol
InChI Key: YCBPQSYLYYBPDW-UHFFFAOYSA-N
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Description

Nilotinib, also known as AMN107, is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). It is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but . Nilotinib is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors .


Chemical Reactions Analysis

Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein . It fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations .


Physical And Chemical Properties Analysis

Nilotinib has a molecular formula of C28H22F3N7O and a molecular weight of 529.52 . It is soluble in DMSO at 16 mg/mL .

Scientific Research Applications

1. Nilotinib in Chronic Myeloid Leukemia

Nilotinib, a potent selective inhibitor of the BCR-ABL tyrosine kinase, is approved for patients with newly diagnosed chronic myeloid leukemia in chronic phase (CML-CP) and for those with CML-CP and accelerated phase after imatinib failure. Studies demonstrate its effectiveness in patients resistant or intolerant to imatinib, with significant proportions achieving major cytogenetic response (CyR) and complete CyR (CCyR). These responses are durable and contribute to favorable long-term benefits in patients with CML-CP (Kantarjian et al., 2011) (Giles et al., 2013).

2. Nilotinib's Effects on Alzheimer's Disease

Nilotinib has been investigated for its safety, detectability in cerebrospinal fluid, and potential to alter biomarkers in Alzheimer's disease. This exploration is based on preclinical evidence suggesting improvements in Alzheimer's disease phenotypes with nilotinib treatment (Turner et al., 2020).

3. Nilotinib in Parkinson's Disease

Research on nilotinib has extended to Parkinson's disease (PD), examining its pharmacokinetics and pharmacodynamics. Findings suggest nilotinib's entry into the brain is dose-independent and may influence dopamine metabolism, reduce plasma total alpha-synuclein, and have anti-inflammatory effects, thus potentially beneficial for PD patients (Pagán et al., 2019) (Pagán et al., 2019).

4. Liver Fibrosis Treatment

Nilotinib has shown anti-fibrotic properties in liver fibrosis. It inhibits proliferation, migration, and expression of α-SMA and collagen in activated hepatic stellate cells, indicating potential as an antifibrotic agent (Liu et al., 2011).

5. Nilotinib in Colorectal Cancer

The application of nilotinib in metastatic colorectal cancer (mCRC) involves inhibiting DDR1, a kinase for collagens, and BCR phosphorylation. This approach aims at reducing tumor cell invasion and metastasis, suggesting a new therapeutic strategy for mCRC (Jeitany et al., 2018).

6. Nilotinib in Acute Lymphoblastic Leukemia

Nilotinib, a BCR-ABL tyrosine kinase inhibitor, also exhibits cytotoxic effects in acute lymphoblastic leukemia (ALL). It inhibits MDM2 in both Philadelphia-positive and negative ALL cells, suggesting a broader therapeutic potential beyond CML (Zhang et al., 2014).

Safety And Hazards

Nilotinib can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBPQSYLYYBPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238967
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib hydrochloride monohydrate

CAS RN

923288-90-8
Record name Nilotinib hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILOTINIB HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1 L, 4-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, heating/cooling capacity, and an addition funnel was charged in sequence with 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base (10 g), methanol (250 mL), and 37% hydrochloric acid (1.85 g) under nitrogen purge. The mixture was heated to 42-50° C. and stirred for an additional 15 minutes. The resulting solution was filtered through a polypropylene pad, while maintaining the batch temperature above 40° C. The clear solution was transferred under nitrogen atmosphere to another 1 L, 4-neck, and round-bottom flask equipped with a mechanical stirrer, a thermometer, and heating/cooling capacity. The batch was stirred and cooled to 30° C. over a period of 30 minutes. Seeds (20 mg) were added at this temperature, and the batch was cooled to 23° C. over a period of 45 minutes. The batch was stirred for an additional 3 hours to obtain a thick white suspension. The suspension was cooled to −10° C. over a period of 1.5 hours and stirred for an additional 30 minutes. Any solid was collected by filtration and rinsed with cold (−10° C.) methanol (20 mL). The solid was dried at 50-55° C./10-20 torr for 8-16 hours to obtain 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide monohydrochloride monohydrate salt (9.8 g) as a white solid.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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